molecular formula C18H34O2 B100197 Cyclohexanedodecanoic acid CAS No. 18017-77-1

Cyclohexanedodecanoic acid

Cat. No.: B100197
CAS No.: 18017-77-1
M. Wt: 282.5 g/mol
InChI Key: NPXJYSKVHIVNMK-UHFFFAOYSA-N
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Description

Cyclohexanedodecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C18H34O2 and its molecular weight is 282.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Alicyclic - Cycloparaffins - Cyclohexanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

18017-77-1

Molecular Formula

C18H34O2

Molecular Weight

282.5 g/mol

IUPAC Name

12-cyclohexyldodecanoic acid

InChI

InChI=1S/C18H34O2/c19-18(20)16-12-7-5-3-1-2-4-6-9-13-17-14-10-8-11-15-17/h17H,1-16H2,(H,19,20)

InChI Key

NPXJYSKVHIVNMK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCCCCCCCCCCC(=O)O

Canonical SMILES

C1CCC(CC1)CCCCCCCCCCCC(=O)O

Key on ui other cas no.

18017-77-1

Synonyms

CHDDA
omega-cyclohexyldodecanoic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

CrO3 (VI) (3.204 g, 32.04 mM) was dissolved in sulfuric acid (2.76 ml), followed by stirring for a time, and then water (4.8 ml) was added to yield a solution. This solution was added drop by drop to a solution of 12-cyclohexyldodecanol (5.36 g, 20 mM) in acetone (300 ml) under ice cooling conditions, followed by stirring for 1 hour. To the mixture, iso-prapanol (about 2 ml) was added and then concentrated to dryness under reduced pressure. To the resulting residue, water (50 ml) and chloroform (50 ml) were added, followed by vigorous stirring, after which the chloroform layer was separated. The chloroform layer was dryed over anhydrous sodium sulfate, purified by silica gel colum (50 g) (methanol-chloroform (1:49)) to yield the title compound (5.3 g, yield 58.7%) as a colorless powder.
[Compound]
Name
CrO3
Quantity
3.204 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 mL
Type
reactant
Reaction Step Two
Name
12-cyclohexyldodecanol
Quantity
5.36 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
58.7%

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